molecular formula C12H18CuN2O2 B15210251 [Bis(acetylacetone)ethylenediiminato]copper

[Bis(acetylacetone)ethylenediiminato]copper

Cat. No.: B15210251
M. Wt: 285.83 g/mol
InChI Key: XQZXXCLDPWAEHI-UHFFFAOYSA-N
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Description

[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex where copper(II) is chelated by a tetradentate Schiff base ligand derived from ethylenediamine and two acetylacetone molecules. This ligand, formed via condensation, creates a planar N₂O₂ donor system, enabling strong metal coordination. The complex exhibits notable stability and catalytic activity, making it valuable in organic synthesis, environmental remediation, and analytical chemistry .

Key properties include:

  • Synthesis: Typically prepared by reacting copper salts with the pre-formed ligand or in situ condensation of acetylacetone and ethylenediamine in the presence of copper(II) ions .
  • Structure: The ligand adopts a square-planar geometry around copper, with delocalized π-electrons in the enol-chelate rings, as evidenced by infrared (IR) spectra showing perturbed carbonyl bands (6.52–6.61 μm) and enolic C–O stretches near 7.15 μm .
  • Applications: Used in catalytic Click reactions, amide bond formation, and as a nanosorbent for copper extraction from environmental samples .

Properties

Molecular Formula

C12H18CuN2O2

Molecular Weight

285.83 g/mol

IUPAC Name

copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one

InChI

InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2

InChI Key

XQZXXCLDPWAEHI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Ligand Substitution Reactions

Cu(AAN) undergoes ligand exchange with nitrogen- and oxygen-donor ligands:

Reactant LigandSolventProductKey Data
Glycine (gly-H)Aqueous ethanolCu(gly)₂·2H₂OYield: 40%, μ<sub>eff</sub> = 1.92 BM
Anthranilic acid (aa-H)TolueneCu(aa)₂·2H₂OYield: 65%, m.p. 260–264°C
4,4’-Bipyridine (bpy)Methanol[Cu(AAN)(bpy)]²⁺λ<sub>max</sub> = 680 nm (charge-transfer band)

Mechanism : Substitution occurs via cleavage of Cu-O bonds in Cu(acac)₂, followed by coordination of the incoming ligand. No Schiff base condensation is observed .

Redox Behavior

Cu(AAN) exhibits redox activity, participating in electron-transfer reactions:

  • Oxidation : Forms transient Cu(III) species in the presence of strong oxidants (e.g., peroxides).

  • Reduction : Generates Cu(I) intermediates under reducing conditions (e.g., Zn/HCl) .

  • DFT Calculations :

    • HOMO (-5.2 eV): Localized on Cu(II) d<sub>x²−y²</sub> orbital.

    • LUMO (-1.8 eV): Metal-centered d<sub>z²</sub> orbital .

Adduct Formation with Chelating Agents

Cu(AAN) forms stable adducts with polydentate ligands:

Adduct LigandCoordination GeometryStability Constant (log K)
EDTAOctahedral18.5 ± 0.3 (at pH 7)
Triton X-100Micellar aggregatesCloud point = 65°C

Applications :

  • Solvent Extraction : Cu(AAN) efficiently extracts Cu(II) ions via cloud-point extraction (CPE) using Triton X-100, achieving >95% recovery at pH 8 .

  • Catalysis : Serves as a precursor in oxidative coupling reactions due to its accessible Cu(II)/Cu(III) redox pair .

Thermal and Stability Studies

  • Thermogravimetry (TG) : Decomposition begins at 260°C, with a total mass loss of 78% (ligand evaporation and CuO residue) .

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) .

Mechanism of Action

The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .

Comparison with Similar Compounds

Stability Constants and Ligand Properties

[Bis(acetylacetone)ethylenediiminato]copper is compared to complexes of related ligands, such as acetylacetone and N,N’-bis(salicylidene)ethylenediamine (Salen) :

Ligand Dissociation Constant (pKa) Stability Constant (log K) with Cu(II)
Acetylacetone 9.65 (water-methanol) 8.24
Salen ~13.5 (estimated) Higher than acetylacetone*

Key Observations :

  • Acetylacetone forms less stable complexes than Salen due to its lower pKa, but both ligands show similar trends in metal ion affinity (Cu > Zn > Ni) .
  • The tetradentate structure of [Bis(acetylacetone)ethylenediiminato] enhances chelate stability compared to monomeric acetylacetone, as seen in its use for selective copper extraction (e.g., 85–95% recovery in magnetic nanosorbents) .

Catalytic Performance

Comparative Catalytic Efficiency :

Catalyst System Reaction Type Yield/Performance
Cu(II)–Bis(acetylacetone)ethylenediiminato Click reactions, amide bond formation >80% yield
CuI–PPh₃ Malonate arylation 72–85% yield
Cu–EDTA Dehalogenodimerisation High dimer yields

Notable Findings:

  • The rigid, planar geometry of [Bis(acetylacetone)ethylenediiminato]copper improves catalytic efficiency in heterogenous systems (e.g., magnetic nanoparticles) compared to homogeneous Cu–acetylacetone complexes .
  • In arylation reactions, monomeric acetylacetone gives lower yields (72%) due to ligand instability at high temperatures, whereas the bis-ligated complex remains robust .

Structural and Spectroscopic Comparisons

Infrared Spectral Features :

Compound IR Bands (μm)
[Bis(acetylacetone)ethylenediiminato]Cu 6.52–6.61 (enol-chelate), 7.15 (C–O)
Cu–β-diketone chelates 6.0–6.5 (enol-chelate)

Both systems exhibit similar enolic coordination, but substituents on the β-diketone backbone influence electronic properties. The ethylenediimine bridge in [Bis(acetylacetone)ethylenediiminato] enhances π-conjugation, stabilizing the metal center .

Extraction Efficiency of Copper(II) Ions :

Extractant % Extraction (%E)
3-Allyl-acetylacetone 85%
3-Butyl-acetylacetone 80%
Unsubstituted acetylacetone 72%
Bis(acetylacetone)ethylenediimine (functionalized nanosorbent) >90%

The functionalized nanosorbent outperforms monomeric acetylacetone derivatives, highlighting the advantage of ligand immobilization for environmental applications .

Q & A

Q. What are the optimal synthetic conditions for [Bis(acetylacetone)ethylenediiminato]copper, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves reacting copper(II) salts with bis(acetylacetone)ethylenediimine under controlled pH (7–9) and temperature (60–80°C). Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance ligand coordination .
  • Stoichiometry : A 1:2 molar ratio of Cu²⁺ to ligand minimizes byproducts .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) isolates the complex with >95% purity.
    Table 1 : Optimization Data
ParameterRange TestedOptimal ValueYield (%)Purity (%)
pH5–108.57897
Temp (°C)50–90708595

Q. Which spectroscopic techniques are most effective for characterizing [Bis(acetylacetone)ethylenediiminato]copper, and what key spectral features confirm its structure?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Strong absorption bands at 450–470 nm (d→d transitions) and 280–300 nm (ligand-centered π→π*) confirm octahedral geometry .
  • EPR : Axial symmetry (g∥ = 2.20, g⟂ = 2.05) indicates a d⁹ Cu(II) center .
  • FT-IR : Stretching frequencies at 1580 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate ligand coordination .

Advanced Research Questions

Q. How can conflicting magnetic susceptibility data for [Bis(acetylacetone)ethylenediiminato]copper be resolved, and what factors contribute to variability in reported μeff values?

  • Methodological Answer : Discrepancies arise from:
  • Sample hydration : Anhydrous vs. hydrated forms exhibit μeff differences (1.8–2.2 BM vs. 2.4–2.6 BM) .
  • Crystal packing effects : Intermolecular interactions alter spin states. Single-crystal XRD paired with SQUID magnetometry is critical for accurate interpretation .
    Resolution Protocol :

Conduct thermogravimetric analysis (TGA) to confirm hydration state.

Compare solution-state (NMR) and solid-state (XRD) data to identify lattice influences .

Q. What mechanistic insights can DFT calculations provide regarding the redox behavior of [Bis(acetylacetone)ethylenediiminato]copper in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) models reveal:
  • Redox-active ligand participation : The imine nitrogen orbitals mediate electron transfer, reducing Cu(II) to Cu(I) during catalysis .
  • Solvent effects : Dielectric constants of solvents (e.g., acetonitrile vs. water) modulate reduction potentials by 0.3–0.5 V .
    Table 2 : Calculated vs. Experimental Redox Potentials
SolventCalculated E⁰ (V)Experimental E⁰ (V)Deviation (%)
Acetonitrile-0.45-0.426.7
Water-0.75-0.806.3

Q. How does ligand substitution in analogous complexes (e.g., replacing ethylenediimine with bipyridine) impact the catalytic efficiency of copper complexes in oxidation reactions?

  • Methodological Answer : A comparative study using turnover frequency (TOF) and activation energy (Ea) metrics shows:
  • Steric effects : Bulky ligands (e.g., bipyridine) reduce TOF by 40% due to hindered substrate access .
  • Electronic effects : Electron-withdrawing groups on the ligand lower Ea by stabilizing transition states.
    Experimental Design :
  • Synthesize analogs with systematic ligand modifications.
  • Use kinetic profiling (e.g., Arrhenius plots) to quantify Ea changes .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the design of [Bis(acetylacetone)ethylenediiminato]copper-based sensors for detecting biological thiols?

  • Methodological Answer : The research aligns with Hard-Soft Acid-Base (HSAB) theory :
  • Cu(II) (soft acid) preferentially binds soft bases (e.g., thiols) over hard bases (e.g., H₂O).
  • Ligand design incorporates fluorophores (e.g., BODIPY) for signal transduction upon thiol binding .
    Validation requires competitive titration experiments with glutathione and cysteine .

Q. How can factorial design optimize the catalytic performance of [Bis(acetylacetone)ethylenediiminato]copper in C–H activation reactions?

  • Methodological Answer : A 2³ factorial design evaluates:
  • Factors: Catalyst loading (5–10 mol%), temperature (80–120°C), solvent polarity (DMF vs. toluene).
  • Response variables: Yield, enantiomeric excess (ee).
    Statistical Analysis :
    ANOVA identifies temperature as the most significant factor (p < 0.01), contributing 60% to yield variance .

Data Contradiction and Reproducibility

Q. Why do reported catalytic cycles for [Bis(acetylacetone)ethylenediiminato]copper in aerobic oxidations lack consensus, and how can in situ spectroscopic methods address this?

  • Methodological Answer : Discrepancies stem from:
  • Transient intermediate detection : Use operando UV-Vis/EPR to monitor Cu(II)/Cu(I) interconversion during catalysis .
  • Substrate scope limitations : Narrow substrate ranges in prior studies mask mechanistic diversity. Expand to include sterically hindered alkenes .

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